4-Fluoro-3'-methylbiphenyl-3-amine
Description
4-Fluoro-3'-methylbiphenyl-3-amine is a substituted biphenylamine featuring a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 3'-position of the adjacent ring. The amine group at the 3-position makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-fluoro-5-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROWKNSBZYTAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-methylbiphenyl-3-amine typically involves multistep organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of 4-Fluoro-3’-methylbiphenyl-3-amine may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’-methylbiphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines.
Scientific Research Applications
4-Fluoro-3’-methylbiphenyl-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-methylbiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Substituent positions significantly influence electronic effects, steric hindrance, and biological activity. Below is a comparative table of key analogs:
Biological Activity
4-Fluoro-3'-methylbiphenyl-3-amine is a synthetic compound belonging to the biphenyl amine class. Its unique structure, characterized by a fluorine atom at the 4-position and a methyl group at the 3'-position, renders it of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound typically utilizes the Suzuki–Miyaura coupling reaction, which is effective for forming carbon–carbon bonds. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FNH |
| Molecular Weight | 217.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can modulate enzyme activity, impacting metabolic pathways and cellular functions . For instance, it has been observed to inhibit certain cancer cell lines by inducing apoptosis and blocking cell cycle progression .
Biological Activity Studies
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can significantly affect cell viability in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest in the G2-M phase .
Table 2: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.1 | Induction of apoptosis |
| MCF-7 | 0.15 | Cell cycle arrest (G2-M phase) |
| A375 (drug-resistant) | Synergistic with doxorubicin | Enhanced inhibition of cell viability |
Case Studies
- HeLa Cell Study : A study involving HeLa cells showed that treatment with this compound resulted in a significant increase in early and late apoptotic cells. Confocal microscopy revealed alterations in cytoskeletal structure, indicative of apoptosis .
- Combination Therapy : In a drug-resistant melanoma model (A375), co-administration with doxorubicin demonstrated a synergistic effect on cell viability reduction, suggesting potential for combination therapy in resistant cancer types .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related biphenyl compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-4'-methylbiphenyl-3-amine | Similar to target compound | Moderate antiproliferative effects |
| 3-Fluoro-3'-methylbiphenyl-4-amine | Different substitution pattern | Lower potency against cancer cells |
| 4-Chloro-3'-methylbiphenyl-3-amine | Chlorine instead of fluorine | Antiinflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
